molecular formula C13H14ClNO3S2 B2753206 2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide CAS No. 1421483-78-4

2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide

Cat. No.: B2753206
CAS No.: 1421483-78-4
M. Wt: 331.83
InChI Key: YERLJUCDNFKHPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide is a compound that features a thiophene ring, a sulfonamide group, and a chlorinated benzene ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

The synthesis of 2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide typically involves the following steps:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene ring can interact with various receptors and proteins. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide include other thiophene derivatives such as suprofen and articaine . These compounds also exhibit diverse biological activities and are used in various medicinal and industrial applications. The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique properties and applications.

Properties

IUPAC Name

2-chloro-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3S2/c14-10-4-1-2-6-13(10)20(17,18)15-8-7-11(16)12-5-3-9-19-12/h1-6,9,11,15-16H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERLJUCDNFKHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCC(C2=CC=CS2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.